O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine
Description
Structural Characterization of O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine
Carbohydrate Moiety Architecture
Galβ(1-3)GalNAc Core Structure Analysis
The disaccharide backbone consists of β-D-galactopyranose (Gal) linked via a β(1-3) glycosidic bond to 2-acetamido-2-deoxy-α-D-galactopyranose (GalNAc). This configuration creates a rigid, bent topology due to the equatorial orientation of the β-glycosidic bond between Gal-C1 and GalNAc-C3. The GalNAc residue is further substituted at its C2 position by an acetamido group (-NHCOCH3), which projects axially from the pyranose ring, introducing steric and electronic effects that stabilize the chair conformation.
Key structural parameters include:
| Feature | Value/Configuration | Source |
|---|---|---|
| Gal-C1 anomeric configuration | β | |
| GalNAc-C1 configuration | α | |
| Glycosidic bond | Galβ(1-3)GalNAc | |
| Acetamido position | GalNAc-C2 axial |
Nuclear magnetic resonance (NMR) studies of analogous structures reveal characteristic chemical shifts for the Gal H1 proton at δ 4.45–4.50 ppm (β-configuration) and GalNAc H1 at δ 5.10–5.20 ppm (α-configuration). The β(1-3) linkage creates a distinct NOE correlation between Gal H1 and GalNAc H3, confirmed by 2D-ROESY experiments.
Anomeric Configuration and Glycosidic Bond Geometry
The α-configuration at GalNAc-C1 arises from nucleophilic attack during glycosylation occurring opposite the C2 acetamido group, guided by the stereoelectronic effects of the participating orbitals. Density functional theory (DFT) calculations on model systems show the Galβ(1-3)GalNAc linkage adopts a Φ/Ψ dihedral angle of approximately -15°/120°, stabilized by hydrogen bonding between Gal O5 and GalNAc O3. This geometry creates a 90° bend between the two pyranose rings, as observed in X-ray crystallography of similar core 1 O-glycans.
The threonine attachment occurs via an α-O-glycosidic bond between GalNAc-C1 and the L-threonine sidechain oxygen. This configuration positions the amino acid carboxyl group perpendicular to the disaccharide plane, enabling simultaneous interactions with both carbohydrate and protein domains.
Acetamido Group Stereoelectronic Effects
The C2 acetamido group on GalNAc exerts three primary stereoelectronic influences:
- Steric shielding : The axial N-acetyl methyl group creates a hydrophobic patch that protects the adjacent glycosidic bond from enzymatic cleavage.
- Electronic effects : Resonance stabilization between the acetamido carbonyl and ring oxygen increases the partial positive charge at GalNAc-C1, enhancing nucleophilic susceptibility during glycosyltransferase reactions.
- Hydrogen bonding capacity : The NH group serves as a hydrogen bond donor, with IR spectroscopy showing a characteristic stretch at 3300 cm⁻¹ corresponding to N-H···O interactions with adjacent sugar hydroxyls.
Comparative studies of deacetylated analogs demonstrate a 15-fold reduction in lectin binding affinity, highlighting the acetamido group’s critical role in molecular recognition. The group’s spatial arrangement also creates a chiral center at C2, with the R-configuration essential for proper orientation of interacting residues in binding pockets.
Properties
Molecular Formula |
C18H32N2O13 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
3-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C18H32N2O13/c1-5(9(19)16(28)29)30-17-10(20-6(2)23)15(12(25)8(4-22)31-17)33-18-14(27)13(26)11(24)7(3-21)32-18/h5,7-15,17-18,21-22,24-27H,3-4,19H2,1-2H3,(H,20,23)(H,28,29) |
InChI Key |
VWNOCGQJSBAAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Koenigs-Knorr Glycosylation with Silver-Based Promoters
The Koenigs-Knorr method remains a cornerstone for synthesizing glycosidic bonds. For this compound, 3,4,6-tri-O-acetyl-2-azido-2-deoxy-β-D-galactopyranosyl chloride serves as the glycosyl donor. Key steps include:
- Glycosylation : Reacting the donor with L-threonine derivatives (e.g., benzyl esters) in dichloromethane-toluene (1:1) using silver carbonate-silver perchlorate as promoters. This ensures α-selectivity at the anomeric center of GalNAc.
- Azide Reduction : Hydrogenolysis with palladium on carbon converts the 2-azido group to a primary amine, followed by acetylation to introduce the acetamido moiety.
- Deprotection : Sequential removal of acetyl groups via Zemplén deacetylation (NaOMe/MeOH) and acid hydrolysis of benzylidene protecting groups yields the final product.
Typical Yields :
| Step | Yield (%) |
|---|---|
| Glycosylation | 65–75 |
| Azide Reduction | 85–90 |
| Global Deprotection | 70–80 |
Mercuric Bromide-Mediated Glycosylation
Mercuric bromide (HgBr₂) facilitates glycosylation with less steric hindrance, ideal for coupling hindered hydroxyl groups:
- Donor Preparation : 2-Acetamido-3,4,6-tri-O-acetyl-α-D-galactopyranosyl bromide is generated from peracetylated galactosamine using HBr/AcOH.
- Coupling : The donor reacts with Fmoc-L-threonine benzyl ester in 1,2-dichloroethane, yielding the α-linked glycopeptide. Mercury coordination enhances leaving group displacement, achieving >90% α-selectivity.
- Solid-Phase Synthesis : The Fmoc group allows integration into automated peptide synthesizers, enabling scalable production of glycopeptides.
Advantages :
Enzymatic Galactosylation
Enzymatic methods offer regio- and stereospecificity without extensive protecting groups:
- Galactosyltransferase Catalysis : Bovine β-1,4-galactosyltransferase transfers galactose from UDP-Gal to 2-acetamido-2-deoxy-α-D-galactopyranosyl-L-threonine.
- Substrate Engineering : The threonine hydroxyl must be unprotected, while the GalNAc acetamido group is tolerated. Reactions proceed in phosphate buffer (pH 7.4) with Mn²⁺ cofactors.
Limitations :
- Requires stoichiometric UDP-Gal, increasing cost.
- Lower yields (50–60%) compared to chemical methods.
Orthogonal Protecting Group Strategies
Multi-step syntheses demand orthogonal protection to avoid side reactions:
- Benzylidene Acetals : Protect C-4 and C-6 hydroxyls of GalNAc during glycosylation, removed later via acid hydrolysis.
- Allyl Esters : Enable selective deprotection under mild conditions (Pd⁰ catalysis), preserving acid-labile glycosidic bonds.
- Trichloroethyl (Troc) Groups : Stabilize intermediates during C-6 deoxygenation steps, cleaved with Zn/AcOH.
Example Sequence :
- Protect GalNAc C-4/C-6 as benzylidene.
- Glycosylate L-threonine allyl ester.
- Remove allyl ester with Pd(PPh₃)₄.
- Deprotect benzylidene with aqueous AcOH.
Large-Scale Synthesis via Trichloroacetimidate Donors
Trichloroacetimidates offer high reactivity for industrial-scale production:
- Donor Activation : 2-Azido-3,4,6-tri-O-acetyl-β-D-galactopyranosyl trichloroacetimidate is prepared under BF₃·Et₂O catalysis.
- Glycosylation : Coupling with L-threonine derivatives in CH₂Cl₂ at −40°C achieves β(1→3) linkage with 70–80% yield.
- Scale-Up : Demonstrated at 30 g scale from glucosamine hydrochloride, requiring only two chromatographic purifications.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | −40°C |
| Promoter | TMSOTf (0.1 equiv) |
| Solvent | CH₂Cl₂/THF (3:1) |
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Koenigs-Knorr | 65–75 | α > 95% | Moderate |
| HgBr₂-Mediated | 70–80 | α > 90% | High |
| Enzymatic | 50–60 | β > 99% | Low |
| Trichloroacetimidate | 70–80 | β > 95% | High |
Chemical Reactions Analysis
Types of Reactions
O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can be used to convert carbonyl groups back into hydroxyl groups.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halides like hydrochloric acid (HCl) or nucleophiles such as sodium azide (NaN3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can revert these groups back to alcohols.
Scientific Research Applications
Structural Characteristics
Chemical Structure : The compound is characterized by a molecular formula of and a molecular weight of approximately 484.45 g/mol. Its structural complexity includes multiple sugar moieties, which contribute to its biological activities.
Synthesis : The synthesis of this compound can be achieved through various glycosylation reactions involving 2-acetamido-2-deoxy sugars. Techniques such as thioglycosidation have been employed to facilitate the formation of glycosidic bonds under specific conditions, enhancing the yield and selectivity of the desired products .
Immunological Studies
O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine serves as an important epitope in immunological research. Its presence in glycoproteins and glycolipids makes it a target for studying immune responses, particularly in the context of cancer immunotherapy. The compound's structural similarity to antigens found on tumor cells allows for the development of targeted therapies that can enhance the immune system's ability to recognize and eliminate malignant cells .
Glycobiology
In glycobiology, this compound plays a crucial role in the study of carbohydrate-protein interactions. Its unique structure facilitates binding with lectins and other carbohydrate-binding proteins, which is vital for understanding cellular recognition processes . Research indicates that modifying the sugar components can significantly impact these interactions, leading to potential applications in drug design and development.
Drug Development
The therapeutic potential of this compound extends into drug development. Its ability to mimic natural substrates allows it to serve as a lead compound for synthesizing novel glycosidase inhibitors or as a scaffold for creating more complex glycomimetics aimed at treating diseases like cancer or autoimmune disorders .
Cancer Immunotherapy
A notable study investigated the use of this compound in developing a vaccine targeting specific tumor-associated antigens. By conjugating this compound with protein carriers, researchers were able to elicit a robust immune response in preclinical models, demonstrating its potential as an adjuvant in cancer vaccines .
Antibody Production
Another significant application is in the production of monoclonal antibodies against specific carbohydrate antigens. The compound was used to immunize mice, leading to the generation of antibodies that specifically recognize glycosylated epitopes present on cancer cells. This approach has implications for both diagnostic and therapeutic applications in oncology .
Data Summary Table
Mechanism of Action
The mechanism of action of O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as β-N-acetylglucosaminidases, by binding to their active sites and preventing substrate access . This inhibition can affect various biological processes, including glycosylation and cell signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Related Glycopeptides and Oligosaccharides
Key Observations :
- Amino Acid Linkage: The presence of L-threonine distinguishes the target compound from non-peptidic analogs (e.g., 4-nitrophenyl derivatives) .
- Glycosidic Configuration : The α-configuration at the GalNAc-threonine bond is critical for antigenicity, contrasting with β-linked derivatives used in enzyme assays .
- Modifications : Methylation (e.g., 2-O-methyl-Gal in N-acetyl-3-O-methyllactosamine) alters substrate specificity for glycosyltransferases .
Key Observations :
- Silver Salts : Critical for α-selectivity in threonine-linked glycopeptides, as seen in the target compound .
- Mercuric Cyanide: Used in non-peptidic analogs but results in mixed anomers .
- Chromogenic Aglycones : 4-Nitrophenyl groups simplify enzyme kinetics studies by enabling spectrophotometric detection .
Key Observations :
- Therapeutic Potential: The target compound’s structural similarity to Tn antigen makes it valuable in cancer vaccine development .
- Enzyme Substrates: Non-peptidic analogs (e.g., 4-nitrophenyl or octyl derivatives) are preferred for high-throughput glycosyltransferase assays due to solubility and detection ease .
- Structural Studies : Acetylated intermediates (e.g., tetra-O-acetyl-Gal derivatives) facilitate NMR characterization and crystallography .
Biological Activity
O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine is a complex carbohydrate derivative that plays a significant role in biological systems, particularly in cell signaling and immune responses. This compound is notable for its structural similarities to glycosaminoglycans and its potential applications in therapeutic contexts, including cancer treatment and immunology.
- Molecular Formula : C21H31N2O11
- Molecular Weight : 473.47 g/mol
- IUPAC Name : N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
The compound's structure features multiple hydroxyl groups and an acetamido group that contribute to its biological activity by facilitating interactions with proteins and other biomolecules.
The biological activity of this compound is primarily attributed to its role as a substrate for various glycosyltransferases. These enzymes are crucial for the synthesis of glycoproteins and glycolipids, which are essential for cell-cell communication and immune responses.
- Glycosylation : The compound serves as a substrate for UDP-GlcNAc:Gal1-beta-3GalNAc transferase, which is involved in the biosynthesis of mucin-type O-glycans. The presence of the GalNAc moiety is particularly significant as it forms the Tn antigen, a marker associated with tumor progression and metastasis .
- Cell Signaling : Glycans like those derived from this compound are integral to cellular signaling pathways. They modulate interactions between cells and their environment, influencing processes such as cell adhesion, migration, and immune response .
Therapeutic Implications
Research indicates that compounds similar to this compound may have potential therapeutic applications:
- Cancer Treatment : The Tn antigen's overexpression in various cancers suggests that targeting glycan structures could inhibit tumor growth. Studies have shown that modifying these glycan structures can alter cancer cell behavior and enhance the efficacy of immunotherapeutic strategies .
- Immunomodulation : The structural characteristics of this compound allow it to interact with immune cells, potentially modulating immune responses. This has implications for developing treatments for autoimmune diseases and enhancing vaccine efficacy .
Case Studies
Q & A
(Basic) What are the key synthetic strategies for constructing the glycosidic linkages in this compound?
Answer:
The synthesis involves stepwise glycosylation with precise control of stereochemistry. Key steps include:
- Protecting group strategies : Acetyl (Ac) and benzyl (Bn) groups are used to temporarily block hydroxyls, enabling selective glycosylation. For example, 3,4,6-tri-O-acetyl protection on galactopyranosyl donors ensures regioselective coupling .
- Activation methods : Silver triflate (AgOTf) or iodonium di-sym-collidine perchlorate (IDCP) are employed to activate glycosyl donors (e.g., trichloroacetimidates or thioglycosides) for coupling with threonine’s hydroxyl group .
- Deprotection : Final acidic or basic hydrolysis removes acetyl groups, as seen in the preparation of sialyl-Lewis X analogs .
(Basic) What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- TLC (Thin-Layer Chromatography) : Used to monitor reaction progress (e.g., Rf values in heptane/acetone 3:7) .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm glycosidic linkage stereochemistry. For instance, anomeric proton couplings (J1,2 = 8.2 Hz) indicate β-linkages, while α-linkages show J1,2 ~3–4 Hz .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M + Na]<sup>+</sup> at m/z 779.2123) .
(Basic) What is this compound’s biological relevance in glycobiology?
Answer:
It mimics sialyl-Lewis X epitopes , which mediate selectin-dependent cell adhesion in immune responses and cancer metastasis. Studies using forced dissociation assays (e.g., steered molecular dynamics) reveal its binding kinetics with selectins (e.g., Kd ~10–100 µM) . This makes it a tool for probing leukocyte-endothelial interactions .
(Advanced) How can researchers resolve low yields during glycosylation steps?
Answer:
- Optimize donor-acceptor ratios : Excess glycosyl donor (1.5–2 eq.) improves coupling efficiency .
- Solvent selection : Dichloromethane (DCM) or toluene with molecular sieves enhances reactivity by removing water .
- Temperature control : Reactions at –40°C to 0°C minimize side reactions like hydrolysis .
- Protecting group tuning : Replacing acetyl with benzyl groups reduces steric hindrance during coupling .
(Advanced) How should contradictory binding data from different selectin assays be analyzed?
Answer:
- Methodological cross-validation : Compare surface plasmon resonance (SPR), fluorescence polarization, and molecular dynamics (MD) simulations. For example, MD can resolve discrepancies by modeling ligand-receptor conformational flexibility .
- Control experiments : Validate assay conditions (e.g., buffer ionic strength, Ca<sup>2+</sup> concentration) that influence selectin-ligand affinity .
- Statistical meta-analysis : Pool data from multiple studies to identify outliers or technique-specific biases .
(Advanced) What computational approaches model this compound’s interaction with selectins?
Answer:
- Steered MD simulations : Used to calculate binding free energy (ΔG) and force profiles during ligand-receptor dissociation .
- Docking studies : Software like AutoDock Vina predicts binding poses by sampling conformational space of glycosidic linkages .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electronic interactions at the binding site, critical for understanding hydrogen bonding with selectin’s Ca<sup>2+</sup> pocket .
(Advanced) How can structural stability under physiological conditions be assessed?
Answer:
- pH stability assays : Incubate the compound in buffers (pH 4–8) and monitor degradation via HPLC .
- Enzymatic resistance : Treat with glycosidases (e.g., neuraminidase) to evaluate susceptibility to hydrolysis .
- Thermal analysis : Differential scanning calorimetry (DSC) measures melting points and phase transitions (e.g., Tm ~118°C for acetylated intermediates) .
(Advanced) What strategies design analogs with modified bioactivity?
Answer:
- Linkage variation : Replace β(1→3) with β(1→4) galactosyl linkages to alter selectin binding .
- Functional group substitution : Introduce sulfated or phosphorylated groups at C-6 of galactose to mimic natural epitopes .
- Fluorinated analogs : Replace hydroxyls with fluorine to enhance metabolic stability while retaining hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
